- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides, ChemPlusChem, 2020, 85(7), 1587-1595
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)
1-Methylpyridin-1-ium iodide structure
Product Name:1-Methylpyridin-1-ium iodide
Número CAS:930-73-4
MF:C6H8IN
Megavatios:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596
Update Time:2024-10-26
1-Methylpyridin-1-ium iodide Propiedades químicas y físicas
Nombre e identificación
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Renchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- Clave inchi: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Sonrisas: [I-].C1C=C[N+](C)=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 0
- Complejidad: 46.1
- Superficie del Polo topológico: 3.9
Propiedades experimentales
- Color / forma: Solid
1-Methylpyridin-1-ium iodide Información de Seguridad
- Palabra de señal:Danger
- Instrucciones de peligro: H302;H318
- Declaración de advertencia: P280;P301+P312+P330;P305+P351+P338+P310
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Rtecs:UU6300000
- Condiciones de almacenamiento:Room temperature
1-Methylpyridin-1-ium iodide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
¥987.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
¥247.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
¥82.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
370.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
116CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-200mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 200mg |
100.0CNY | 2021-07-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69697-100MG |
1-Methylpyridinium iodide |
930-73-4 | 100mg |
¥2424.39 | 2024-12-22 | ||
| eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 |
1-Methylpyridin-1-ium iodide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetone ; 16 h, rt → reflux
Referencia
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene, Organic Chemistry Frontiers, 2019, 6(8), 1236-1243
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 8 h, rt
Referencia
- Symmetric Halogen Bonding Is Preferred in Solution, Journal of the American Chemical Society, 2012, 134(12), 5706-5715
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles, Organic Letters, 2023, 25(28), 5203-5208
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Referencia
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Direct C-H Sulfonylimination of Pyridinium Salts, Organic Letters, 2022, 24(15), 2821-2825
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Referencia
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation, ChemSusChem, 2018, 11(24), 4262-4268
Métodos de producción 8
Condiciones de reacción
1.1 12 h, 100 °C
Referencia
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior, ACS Omega, 2018, 3(11), 15281-15292
Métodos de producción 9
Condiciones de reacción
Referencia
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine, Chemistry - A European Journal, 2020, 26(61), 13776-13778
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Structural considerations for charge-enhanced Bronsted acid catalysts, Journal of Physical Organic Chemistry, 2020, 33(8),
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Referencia
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referencia
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Referencia
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- The Synthesis of Evoninic Acids, 2006, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Referencia
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts, Journal of the American Chemical Society, 1998, 120(48), 12443-12452
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Referencia
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Referencia
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts, Organic Letters, 2020, 22(15), 6107-6111
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Acetone ; rt
Referencia
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases, Letters in Organic Chemistry, 2009, 6(6), 500-503
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Número de pedido:A916288
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:58
Precio ($):440.0
Correo electrónico:sales@amadischem.com
1-Methylpyridin-1-ium iodide Literatura relevante
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
930-73-4 (1-Methylpyridin-1-ium iodide) Productos relacionados
- 3947-77-1(Isoquinolinium,2-methyl-, iodide (1:1))
- 7680-73-1(1-Methyl-pyridinium Chloride)
- 694-56-4(Pyridinium, 1-methyl-)
- 190386-37-9(N-Methylpyrrole-d4 (ring-d4))
- 118891-85-3(Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinolinium,2,9-dimethyl- (9CI))
- 33718-23-9(Isoquinolinium,2-methyl-)
- 2350-76-7(1-Methylpyridin-1-ium bromide)
- 96-54-8(N-Methylpyrrole)
- 129693-89-6(Benzo[lmn][3,8]phenanthrolinium,2-methyl-)
- 20687-13-2(N-Methyl-d3-pyrrole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Pureza:99%
Cantidad:25g
Precio ($):440.0